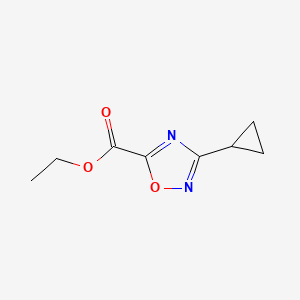

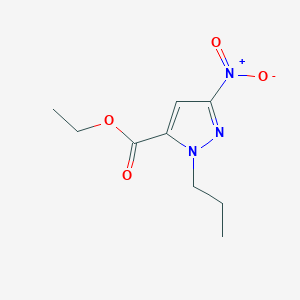

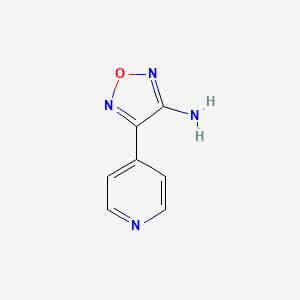

![molecular formula C7H3Cl2IN2 B1345051 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1033463-27-2](/img/structure/B1345051.png)

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine is a specialty product used in proteomics research . It has a molecular formula of C7H3Cl2IN2 and a molecular weight of 312.92 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols focus on the ecological impact of the methods and the mechanistic aspects .Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine is represented by the formula C7H3Cl2IN2 . The average mass is 312.923 Da and the monoisotopic mass is 311.871796 Da .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine include a molecular formula of C7H3Cl2IN2 and a molecular weight of 312.92 .Scientific Research Applications

- Application Summary : This process involves the metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates .

- Methods : The emphasis is given on the ecological impact of the methods and on the mechanistic aspects .

- Results : The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .

- Application Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods : The synthesis was achieved through different reaction conditions .

- Results : The results of this research led to the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Application Summary : A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized .

- Methods : The methods involved the design, synthesis, and characterization of the compounds .

- Results : The results of this research led to the creation of a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives .

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

- Application Summary : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry. Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : The compounds have shown promising results in the fight against MDR-TB and XDR-TB .

- Application Summary : This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Methods : The synthesis was achieved through different reaction conditions .

- Results : The results of this research led to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name |

6,8-dichloro-3-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUPSXOQJZJCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1Cl)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271627 |

Source

|

| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

CAS RN |

1033463-27-2 |

Source

|

| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

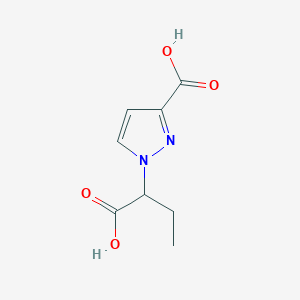

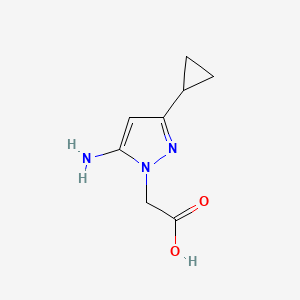

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)

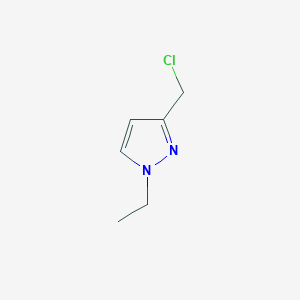

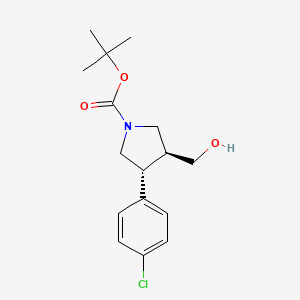

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)

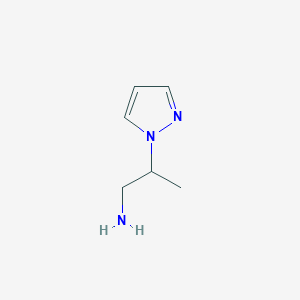

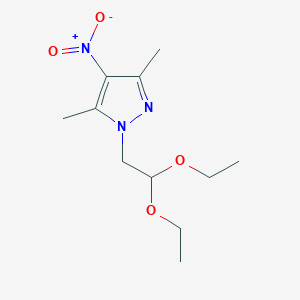

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)